molecular formula C8H14O B2503276 3-Methyl-4-propan-2-yloxybut-1-yne CAS No. 2229611-09-8

3-Methyl-4-propan-2-yloxybut-1-yne

Cat. No.: B2503276
CAS No.: 2229611-09-8
M. Wt: 126.199
InChI Key: XFIKCGNYXVSOGH-UHFFFAOYSA-N
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Description

3-Methyl-4-propan-2-yloxybut-1-yne is an organic compound with the molecular formula C8H14O. It is also known by its IUPAC name, 4-isopropoxy-3-methylbut-1-yne . This compound is characterized by the presence of an alkyne group, an ether linkage, and a methyl group, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propan-2-yloxybut-1-yne can be achieved through various synthetic routes. One common method involves the alkylation of 3-methylbut-1-yne with isopropyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-propan-2-yloxybut-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-propan-2-yloxybut-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propan-2-yloxybut-1-yne involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The ether linkage provides stability and can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-propan-2-yloxybut-1-yne is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the alkyne, ether, and methyl groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

3-methyl-4-propan-2-yloxybut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5-8(4)6-9-7(2)3/h1,7-8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIKCGNYXVSOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229611-09-8
Record name 3-methyl-4-(propan-2-yloxy)but-1-yne
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